4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a chemical compound with the molecular formula C_10H_8FIN_4O and a molecular weight of 331.08 g/mol. It is classified as a pyrimidine derivative, specifically featuring an amino group, a fluorophenyl group, and an iodinated pyrimidine structure. This compound is notable for its potential applications in medicinal chemistry and drug development.
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are characterized by their six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is further classified as a substituted pyrimidine due to the presence of various functional groups.
The synthesis of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one typically involves multi-step organic reactions. While specific synthetic pathways may vary, common methods include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm product identity.
Key structural data includes:
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require optimization of conditions (e.g., pH, temperature) to favor desired pathways while minimizing side reactions.
The mechanism of action for 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one largely depends on its biological targets, which may include enzymes or receptors involved in cellular signaling pathways.
For instance, it may inhibit specific kinases or other proteins that play roles in cancer cell proliferation or inflammation. The precise mechanism would involve binding interactions at the molecular level, leading to altered biochemical pathways.
Data supporting its mechanism may include:
While specific physical properties such as density and boiling point are not widely reported, general characteristics include:
Chemical properties include:
Relevant analytical data can be obtained through methods like Differential Scanning Calorimetry (DSC) for thermal stability assessment.
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one has potential applications in several scientific fields:
Fluorine substitution profoundly influences drug disposition and target engagement. The 3-fluorophenyl group at N1 leverages fluorine’s high electronegativity (Pauling scale: 3.98) to induce moderate ring electron deficiency. This attenuates oxidative metabolism para to fluorine while enhancing lipid solubility—critical for central nervous system penetration. Historically, fluoropyrimidines like 5-fluorouracil (5-FU) established fluorine’s utility by mimicking uracil, thereby inhibiting thymidylate synthase (TS) after enzymatic conversion to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) [7]. Unlike 5-FU’s mechanism-driven C5-fluorination, the meta-fluorine here serves primarily as a pharmacokinetic modulator and steric blocker.
Recent studies reveal fluorinated heterocycles exhibit improved target selectivity versus non-fluorinated analogs. The 3-fluorophenyl moiety may engage in orthogonal dipole interactions or [C–H···F] contacts within hydrophobic binding pockets—interactions underexploited in classical pyrimidine drugs. Furthermore, 4-aminopyrimidinones mirror aminopyrazole bioisosteres, which demonstrate efficacy against kinases (e.g., p38MAPK) and viral targets [5]. This scaffold’s fluorinated derivative thus inherits privileged bioactivity while mitigating off-target effects through controlled electronics.
Compound | Fluorine Position | Primary Biological Target | Key Advantage vs. Non-Fluorinated Analog |
---|---|---|---|
5-Fluorouracil [7] | C5 | Thymidylate Synthase | - Irreversible TS inhibition- RNA misincorporation |
Trifluridine | C5 | Viral DNA polymerase | - Enhanced antiviral potency- Metabolic stability |
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one | N-1 phenyl meta | N/A (Multitarget scaffold) | - Optimized LogP- Metabolic blockade at ortho sites- Improved passive diffusion |
The C5-iodine atom confers distinct advantages over lighter halogens in pyrimidine functionalization. Its large atomic radius (133 pm vs. F: 72 pm, Cl: 99 pm) enhances polarizability, facilitating transient interactions with protein aromatic residues. More significantly, iodine’s low C–I bond dissociation energy (≈240 kJ/mol) enables efficient activation under mild oxidative or metal-catalyzed conditions. Hypervalent iodine reagents (e.g., benziodoxoles) further exploit this lability for selective heterocyclic transformations, including azidations and trifluoromethylations [3] [6].
Iodine’s role extends beyond synthetic utility: Heavy atom effects can augment X-ray crystallographic resolution, enabling precise binding mode determination. In 5-iododeoxycytidine—a structural analog—the iodine atom governs DNA oligomer conformation through steric and electronic perturbations, directly impacting polymerase recognition [2]. Computational studies confirm that 5-iodo substitution in uracil analogs significantly alters molecular electrostatic potentials compared to chloro or bromo variants, suggesting unique target recognition profiles [3]. Crucially, iodine permits late-stage diversification via:
Halogen (X) | Relative BDE (kJ/mol) | Oxidative Addition Rate (Pd⁰) | SNAr Reactivity | Suitability for Hypervalent Iodine Chemistry |
---|---|---|---|---|
F | ≈481 | Very Slow | High | Low |
Cl | ≈327 | Moderate | Moderate | Moderate |
Br | ≈285 | Fast | Low | Moderate |
I | ≈240 | Very Fast | Very Low | High |
Despite the promise of multifunctional pyrimidinones, significant knowledge gaps persist. Foremost is the limited exploration of iodo-fluorine synergy within a single heterocycle. While iodinated nucleosides like 5-iodo-2'-deoxycytidine demonstrate antiviral effects [2], and fluorinated pyrimidines dominate oncology [7], combined halogenation remains underexplored. The C5-iodo/N1-(3-fluorophenyl) pairing in 4-aminopyrimidin-2(1H)-ones lacks comprehensive structure-activity relationship (SAR) studies, particularly regarding:
Additionally, synthetic access remains challenging. Current routes to analogous iodo-fluorophenyl compounds (e.g., 4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one) require expensive catalysts or lack regioselectivity [4]. The development of atom-economical iodination methods—potentially using recyclable hypervalent iodine reagents—is critical [3] [6]. Finally, computational models poorly predict solubility and membrane permeation of dihalogenated pyrimidinones, hindering rational design.
Research Gap | Current Limitation | Recommended Investigative Approach |
---|---|---|
Halogen-Halogen Interactions | No data on F/I electronic coupling | - DFT calculations- XPS analysis of electron densities |
Synthetic Scalability | Low yields in direct iodination | - Hypervalent iodine-mediated C–H iodination- Flow chemistry optimization |
Target Identification | Phenotypic screening data lacking | - Kinase binding assays- DNA/RNA polymerase inhibition studies |
Solubility Prediction | LogP/LogD discrepancies >1 unit | - Free energy perturbation (FEP) simulations- High-throughput crystallization screening |
Comprehensive Compound Index
Compound Name | CAS Number | Structure Summary | Primary Context |
---|---|---|---|
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one | Not specified | Core scaffold with F/I substitution | Primary subject of review |
4-Amino-5-fluoropyridin-2(1H)-one | CID 13914612 | Fluorinated pyridinone analog [1] | Fluorine bioisostere example |
5-Iododeoxycytidine (Ibacitabine) | 611-53-0 | Cytidine nucleoside with C5-I [2] | Iodine in bioactive nucleosides |
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one | 1416438-21-5 | Chloro analog of core scaffold [4] | Synthetic comparator |
5-Fluorouracil | 51-21-8 | Classic fluoropyrimidine drug [7] | Fluorine in antimetabolites |
AT7519 | 857402-63-2 | Fluorinated CDK inhibitor [5] | Kinase-targeted fluorinated heterocycle |
This systematic analysis underscores 4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one as a rationally designed scaffold merging halogen-specific advantages. Its progression hinges on resolving synthetic and computational challenges while exploiting iodine’s versatility for next-generation drug candidates.
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: